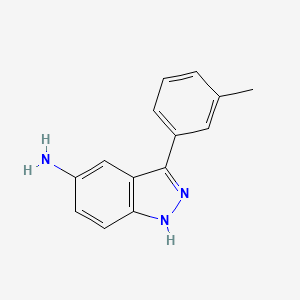

3-(M-tolyl)-1H-indazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylphenyl)-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-9-3-2-4-10(7-9)14-12-8-11(15)5-6-13(12)16-17-14/h2-8H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICXZXCGXPZTEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653480 | |

| Record name | 3-(3-Methylphenyl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175793-77-7 | |

| Record name | 3-(3-Methylphenyl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 3-(m-Tolyl)-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical and biological properties of 3-(m-tolyl)-1H-indazol-5-amine (CAS No. 1175793-77-7). This heterocyclic amine, belonging to the indazole class of compounds, is a significant building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncological applications. This document details the structural features, predicted basicity, solubility profile, a proposed synthetic pathway, and the known biological context of this compound. Experimental protocols and theoretical analyses are presented to provide a practical and in-depth resource for researchers in drug discovery and development.

Introduction

The indazole scaffold is a privileged bicyclic heterocycle, bioisosteric to indole, and is a cornerstone in the design of numerous biologically active molecules. Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties. Many indazole-containing compounds have advanced to clinical use, such as Axitinib and Pazopanib, which function as potent tyrosine kinase inhibitors in cancer therapy[1]. The 1H-indazole-3-amine moiety, in particular, has been identified as an effective hinge-binding fragment for various kinases, making it a valuable pharmacophore in the design of targeted therapeutics[2].

This compound is a specific derivative that incorporates a meta-tolyl group at the 3-position and an amine group at the 5-position of the indazole core. This substitution pattern offers a unique combination of steric and electronic properties that can be exploited for fine-tuning the binding affinity and selectivity of drug candidates. The primary amine at the 5-position provides a key site for further chemical modification and salt formation, influencing the compound's solubility and pharmacokinetic profile.

This guide aims to consolidate the available information on this compound, providing a foundational understanding of its basic properties to facilitate its application in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in drug discovery, influencing its formulation, absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Structure and General Properties

| Property | Value | Source |

| IUPAC Name | 3-(3-Methylphenyl)-1H-indazol-5-amine | N/A |

| CAS Number | 1175793-77-7 | N/A |

| Molecular Formula | C₁₄H₁₃N₃ | N/A |

| Molecular Weight | 223.27 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Storage | 2-8°C, protected from light, in an inert gas | N/A |

Basicity and pKa

The basicity of this compound is a critical parameter, influencing its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding. The molecule possesses two primary basic centers: the amino group at the 5-position and the pyrazole-like nitrogen atoms of the indazole ring.

Computational methods can provide a more precise estimation of pKa values. Such calculations take into account the electronic effects of the substituents and the stability of the protonated forms. For researchers requiring a precise pKa value, it is recommended to perform an experimental determination via potentiometric titration or UV-vis spectroscopy.

Solubility

The solubility of a drug candidate is a key determinant of its bioavailability. The presence of the basic amino group in this compound suggests that its solubility will be pH-dependent. In acidic media, the amine will be protonated, forming a more soluble salt. In neutral or basic media, the compound will exist predominantly in its less soluble free base form.

Systematic structural modifications of indazole derivatives have been shown to improve aqueous solubility[3]. For instance, the introduction of polar groups or the formation of hydrochloride salts can significantly enhance solubility. While quantitative experimental solubility data for this compound is not available, it is anticipated to have low solubility in water as a free base, a common characteristic of such aromatic compounds. For practical applications, dissolution in organic solvents such as DMSO, DMF, or methanol is recommended.

Synthesis and Characterization

The synthesis of 3-aryl-1H-indazol-5-amines is often achieved through a multi-step sequence. A plausible and efficient route for the preparation of this compound involves a Suzuki-Miyaura cross-coupling reaction as a key step.

Proposed Synthetic Pathway

The synthesis can commence from a readily available starting material, such as 5-bromo-1H-indazole. The general strategy involves the protection of the indazole nitrogen, followed by the Suzuki-Miyaura coupling with an appropriate boronic acid, and subsequent deprotection and functional group manipulation. A more direct approach starts with a pre-functionalized indazole core.

Figure 1: Proposed synthetic workflow for this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline based on similar reactions reported in the literature[4][5]. Optimization of reaction conditions may be necessary.

Step 1: Protection of 5-Bromo-1H-indazol-3-amine

-

To a solution of 5-bromo-1H-indazol-3-amine in a suitable solvent (e.g., dichloromethane or THF), add a base (e.g., triethylamine or diisopropylethylamine).

-

Add the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection or 3,4-dihydro-2H-pyran for THP protection) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Step 2: Suzuki-Miyaura Cross-Coupling

-

To a reaction vessel, add the protected 5-bromo-indazol-3-amine, m-tolylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Step 3: Deprotection

-

Dissolve the protected this compound in a suitable solvent.

-

For a Boc group, treat with an acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.

-

For a THP group, treat with a mild acid such as p-toluenesulfonic acid (p-TSA) in methanol.

-

Stir the reaction at room temperature until completion.

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the final product as needed.

Characterization

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole and tolyl rings, a singlet for the methyl group of the tolyl substituent, and a broad singlet for the amino group protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display the corresponding signals for all carbon atoms in the molecule, confirming the carbon skeleton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amine and the indazole ring, as well as C-H and C=C stretching vibrations of the aromatic rings.

Reactivity Profile

The reactivity of this compound is dictated by the functional groups present in the molecule.

Figure 2: Key reactivity sites of this compound.

-

N-Alkylation and N-Acylation: The indazole ring can undergo alkylation or acylation at the N1 and N2 positions. The regioselectivity of these reactions is often dependent on the reaction conditions.

-

Reactions of the 5-Amino Group: The primary amino group is nucleophilic and can readily react with electrophiles. This allows for the synthesis of a wide range of derivatives, such as amides, sulfonamides, and ureas, which is a common strategy in medicinal chemistry to modulate the properties of a lead compound.

-

Electrophilic Aromatic Substitution: The benzene portion of the indazole ring can undergo electrophilic aromatic substitution reactions. The amino group is a strong activating group and is ortho-, para-directing. Therefore, electrophilic substitution is expected to occur at the 4- and 6-positions of the indazole ring.

Biological Activity and Applications

Indazole derivatives are well-established as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. The 3-aryl-1H-indazole scaffold is a common feature in many kinase inhibitors.

While specific biological activity data for this compound is limited in publicly available literature, its structural similarity to known kinase inhibitors suggests that it is a valuable intermediate for the synthesis of potential anticancer agents. The tolyl group can occupy a hydrophobic pocket in the kinase active site, while the amino group provides a vector for the introduction of solubilizing groups or moieties that can form additional interactions with the target protein.

Researchers can utilize this compound as a starting point for the development of novel inhibitors targeting a variety of kinases implicated in cancer, such as VEGFR, PDGFR, and Src family kinases. Structure-activity relationship (SAR) studies can be conducted by modifying the tolyl group and by derivatizing the 5-amino group to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its basic properties, including a pH-dependent solubility and multiple reactive sites, make it a versatile building block for the synthesis of diverse chemical libraries. The proposed synthetic route via Suzuki-Miyaura coupling offers an efficient means of accessing this compound. Further investigation into its specific biological activities, particularly as a kinase inhibitor, is warranted and could lead to the development of novel therapeutic agents. This technical guide provides a solid foundation for researchers to understand and utilize this compound in their scientific endeavors.

References

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [URL: https://www.mdpi.com/1420-3049/16/2/1473]

- Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-cross-coupling-of-5-bromo-1-ethyl-1H-indazole-and-N-Boc-2-pyrroleboronic-acid_fig2_221921313]

- The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/37890199/]

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c02917]

- Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/25129665/]

- Crystal structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E: Crystallographic Communications. [URL: https://www.iucr.org/services/cif/en/IUCr-checkcif-orig/cg4122sup1.pdf]

- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2018/i/1-20]

- Crystal structure of 3-(thiophen-2-yl)-5-(p-tolyl)- 4,5-dihydro-1H-pyrazole-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online. [URL: https://www.researchgate.net/publication/290547748_Crystal_structure_of_3-thiophen-2-yl-5-p-tolyl-45-dihydro-1H-pyrazole-1-carboxamide]

-

Crystal structure of methanone. Acta Crystallographica Section E: Crystallographic Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4384666/]

- Crystal structure of 3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl). De Gruyter. [URL: https://www.degruyter.com/document/doi/10.1515/ncrs-2015-0210/html]

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Catalysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4053229/]

- Method of synthesizing 1H-indazole compounds. Google Patents. [URL: https://patents.google.

- Crystal structure of (E)-3-(3-(5-methyl-1-4-tolyl-1H-1,2,3-triazol-4-yl). ResearchGate. [URL: https://www.researchgate.net/publication/324263098_Crystal_structure_of_E-3-3-5-methyl-1-4-tolyl-1H-123-triazol-4-yl-1-phenyl-1H-pyrazol-4-yl-1-5-methyl-1-phenyl-1H-123-triazol-4-ylprop-2-en-1-one_C31H26N8O]

- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Based on the 3-Amino-Tetrahydro-Indazole Scaffold. BenchChem. [URL: https://www.benchchem.com/application-notes/3-amino-4-5-6-7-tetrahydro-1h-indazole-bcp28963]

- Synthesizing process of 3-methyl-1 H-indazole. Google Patents. [URL: https://patents.google.

- Synthesis of 5/6-amino indazole template connecting with various... ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-5-6-amino-indazole-template-connecting-with-various-substituted-phenyl-rings_fig3_338692652]

- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10230043/]

- Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017424/]

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/technical-support/product-information-and-brochures/brochures/0071-e.pdf]

- Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. [URL: https://www.researchgate.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [URL: https://www.mdpi.com/1420-3049/23/11/2783]

- Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ob/d4ob01969e]

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/24/13/10555]

- On the Computational Determination of the pK a of Some Arylboronic Acids. Molecules. [URL: https://www.mdpi.com/1420-3049/23/10/2691]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278479/]

- Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [URL: https://www.pnrjournal.com/index.php/home/article/view/1271]

- Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents. [URL: https://patents.google.

- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Mini-Reviews in Organic Chemistry. [URL: https://www.researchgate.

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7809670/]

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222851/]

- Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone. Google Patents. [URL: https://patents.google.

- Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules. [URL: https://www.mdpi.com/1420-3049/23/12/3294]

Sources

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(m-Tolyl)-1H-indazol-5-amine (CAS Number: 1175793-77-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Indazole Scaffold in Modern Medicinal Chemistry

The indazole nucleus, a bioisostere of indole, has emerged as a "privileged scaffold" in contemporary drug discovery. Its unique physicochemical properties and versatile synthetic handles have propelled a multitude of indazole-containing molecules through clinical trials for a wide array of therapeutic indications. From anti-inflammatory agents to potent anti-cancer therapies, the indazole core consistently demonstrates the ability to form key interactions with a variety of biological targets. This guide focuses on a specific, high-value derivative: 3-(m-tolyl)-1H-indazol-5-amine. The strategic placement of the m-tolyl group at the 3-position and the amine at the 5-position creates a molecule primed for elaboration into potent and selective kinase inhibitors, a class of therapeutics at the forefront of precision oncology. This document serves as a comprehensive technical resource, providing insights into its synthesis, characterization, and critical role as a foundational building block in the development of next-generation targeted therapies.

Core Molecular Attributes and Physicochemical Properties

This compound is a heterocyclic aromatic compound. The indazole core provides a rigid framework, while the pendant m-tolyl and amine groups offer vectors for chemical modification and interaction with biological targets.

| Property | Value | Source |

| CAS Number | 1175793-77-7 | Internal Data |

| Molecular Formula | C₁₄H₁₃N₃ | |

| Molecular Weight | 223.27 g/mol | |

| Appearance | (Not specified, likely off-white to yellow or brown solid) | General chemical knowledge |

| Purity | ≥95% | |

| Storage Conditions | 2-8°C, protected from light, stored under inert gas |

Strategic Synthesis Pathway: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The construction of the C3-aryl bond in 3-aryl-1H-indazoles is a key synthetic challenge. The most robust and widely applicable method for achieving this transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction offers high functional group tolerance and generally proceeds in good to excellent yields. The proposed synthesis of this compound leverages this powerful methodology.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two key starting materials: a 3-halo-1H-indazol-5-amine derivative and m-tolylboronic acid. This approach isolates the critical C-C bond formation as the final key step.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a commercially available substituted fluorobenzonitrile. Protection of the indazole nitrogen may be necessary to ensure regioselectivity and prevent side reactions during the coupling step.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established literature for similar Suzuki-Miyaura couplings of indazole scaffolds. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be required to achieve optimal yield and purity.

Step 4: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add the protected 3-iodo-5-nitro-1H-indazole (1.0 eq), m-tolylboronic acid (1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 - 0.10 eq).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected 3-(m-tolyl)-5-nitro-1H-indazole.

Subsequent Steps: The purified intermediate would then undergo nitro group reduction (e.g., using SnCl₂ in HCl or catalytic hydrogenation) followed by deprotection of the indazole nitrogen (if a protecting group was used) to afford the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are standard for this purpose.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the indazole and tolyl rings (approx. 7.0-8.0 ppm), amine protons (NH₂) as a broad singlet, methyl protons (CH₃) as a singlet (approx. 2.4 ppm), and the indazole NH proton as a broad singlet at a downfield shift (>10 ppm). |

| ¹³C NMR | Aromatic carbons, the methyl carbon (approx. 21 ppm), and carbons of the indazole core. |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound. |

| HPLC | A single major peak indicating the purity of the compound, with retention time dependent on the column and mobile phase used. |

| FT-IR | Characteristic peaks for N-H stretching (amine and indazole), C-H stretching (aromatic and alkyl), and C=C/C=N stretching in the aromatic region. |

Mechanism of Action and Biological Significance: A Key Building Block for Kinase Inhibitors

The true value of this compound lies in its application as a critical intermediate for the synthesis of kinase inhibitors. The indazole core is a well-established hinge-binding motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region.

Role in Targeting Mitotic Kinases

Recent research has highlighted the importance of the 3-aryl-1H-indazol-5-amine scaffold in the development of potent inhibitors for mitotic kinases, such as TTK (Mps1) and PLK4. These kinases play essential roles in cell cycle regulation, and their dysregulation is a hallmark of many cancers.

-

TTK (Threonine Tyrosine Kinase): Inhibitors based on an N-(3-(sulfamoylphenyl)-1H-indazol-5-yl)acetamide core have shown high potency against TTK. The 3-aryl group occupies a hydrophobic pocket, while the 5-acetamido group can be modified to enhance solubility and cell permeability.

-

PLK4 (Polo-like Kinase 4): The indazole core of inhibitors like CFI-400945 forms key hydrogen bonds with residues Glu-90 and Cys-92 in the hinge region of PLK4. The 3-aryl substituent extends into a hydrophobic region, contributing to binding affinity.

The this compound molecule provides the perfect starting point for creating libraries of such inhibitors. The 5-amino group serves as a handle for introducing various side chains via amidation or other coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures:

-

Use only in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up at 2-8°C.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategic tool for the advancement of targeted cancer therapy. Its synthesis, leveraging the power of palladium-catalyzed cross-coupling, is well-precedented, and its structural features are ideally suited for the design of potent and selective kinase inhibitors. The indazole core acts as a reliable anchor in the kinase hinge region, while the 3-tolyl and 5-amino groups provide the necessary vectors for achieving high affinity and drug-like properties. As the demand for novel, targeted oncology drugs continues to grow, the importance of key intermediates like this compound will undoubtedly increase, making it a compound of significant interest for researchers in both academic and industrial drug discovery settings.

References

- Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.

- Inamoto, K., Saito, T., Katsuno, M., Sakamoto, T., & Hiroya, K. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters.

- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Advances.

- Collot, V., et al. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron Letters.

- Liu, J., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry.

- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (2021). RSC Advances.

- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Molecules.

- Pauls, T., et al. (2014). Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. Bioorganic & Medicinal Chemistry Letters.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2025). Molecular Diversity.

- Green, R. A., & Hartwig, J. F. (2015). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.

- Park, A., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)

- A palladium-catalyzed three-component reaction of N-tosyl hydrazones, isonitriles and amines leading to amidines. (2015).

- The Hartwig Group Publications. (n.d.). University of California, Berkeley.

- This compound. (n.d.). MySkinRecipes.

- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Based on the 3-Amino-Tetrahydro-Indazole Scaffold. (n.d.). Benchchem.

- 3-p-tolyl-1H-indazol-5-amine. (n.d.). Zhengzhou Versailles Chemical Co., Ltd.

- 1H-Indazol-5-amine. (n.d.). PubChem.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- 3-(p-Tolyl)-1H-indazol-5-amine. (n.d.). BLDpharm.

- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2023). European Journal of Medicinal Chemistry.

- CN105198813B - The synthesis technique of 3 methyl 1H indazoles. (n.d.).

- Cho, C. S., et al. (2003). Facile Palladium-Catalyzed Synthesis of 1-Aryl-1H-indazoles from 2-Bromobenzaldehydes and Arylhydrazines.

- Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (2020). Bioorganic Chemistry.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2023). Molecules.

- SYNTHESIS AND STUDY OF 3-METHYL-N-[ARYLYLMETHYLENE]-1H-INDAZOL-5-AMINES FROM 2-HYDROXY-4-AMINO ACETOPHENONE AND THEIR ANTI-MICROBIAL ACTIVITY. (2020).

- 3-METHYL-1-(P-TOLYL)-1H-PYRAZOL-5-AMINE. (n.d.). GSRS.

- 3-methyl-1H-indazol-5-amine. (n.d.). PubChem.

- N-[1-(3-nitrobenzyl)-3-piperidyl]-N-(1H-5-indazolyl)amine. (n.d.). PubChem.

- Correction: Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships. (2023). New Journal of Chemistry.

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). Molbank.

- m-amino-n-(5-hydroxy-1-m-tolyl-3-pyrazolyl)benzamide. (n.d.). PubChemLite.

- m-Tolyl-[3-(m-tolyl)-1,2,4-oxadiazol-5-yl]amine. (n.d.). SpectraBase.

- Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. (2025). Journal of the American Chemical Society.

Introduction: The Indazole Nucleus as a Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to 3-(m-tolyl)-1H-indazol-5-amine: A Privileged Scaffold for Kinase Inhibitor Discovery

To researchers in the field of drug discovery, the term "privileged scaffold" signifies a molecular framework that is not merely a recurring motif but a versatile and potent foundation for developing therapeutics against multiple targets. The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a quintessential example of such a scaffold.[1][2] Its unique structural and electronic properties allow it to engage in a wide array of interactions—including hydrogen bonding, π-π stacking, and hydrophobic interactions—with biological macromolecules.[3] Consequently, indazole derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, inflammation, neurodegenerative disorders, and infectious diseases.[4][5]

This guide focuses on a specific, high-value derivative: This compound . The strategic placement of the m-tolyl group at the 3-position and an amine at the 5-position creates a molecule with significant potential as a key intermediate and building block in modern medicinal chemistry. The 3-aryl substitution is a common feature in many kinase inhibitors, where it often occupies the ATP-binding pocket, while the 5-amino group serves as a crucial synthetic handle for further molecular elaboration and optimization of drug-like properties.[6] This document provides a comprehensive overview of its chemical properties, a robust synthesis protocol, detailed characterization methods, and its application in the context of drug development.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is the first step in its effective application. The molecule's structure combines the rigid indazole core with the rotatable m-tolyl group, providing a specific three-dimensional profile for molecular recognition.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-(3-methylphenyl)-1H-indazol-5-amine | N/A |

| CAS Number | 1175793-77-7 | [6][7] |

| Molecular Formula | C₁₄H₁₃N₃ | [6][7] |

| Molecular Weight | 223.27 g/mol | [6][7] |

| MDL Number | MFCD11893549 | [6][7] |

| SMILES | Nc1cc2c(nnc2c2cccc(C)c2)cc1 | [8] |

| Storage Conditions | 2-8°C, protected from light, stored in inert gas | [6][7] |

Synthesis Methodology: A Palladium-Catalyzed Approach

The construction of the 3-aryl-indazole bond is most efficiently achieved through modern cross-coupling chemistry. The Suzuki-Miyaura coupling reaction stands out as a highly versatile and reliable method for this transformation, offering broad functional group tolerance and generally high yields.[9][10] The following protocol outlines a representative synthesis from a halogenated indazole precursor.

Rationale for Experimental Design

The chosen methodology involves the palladium-catalyzed cross-coupling of a 3-iodo-1H-indazol-5-amine intermediate with m-tolylboronic acid.

-

Palladium Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is selected for its high efficiency in coupling aryl halides with arylboronic acids. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[9][11]

-

Base : A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential for the transmetalation step of the Suzuki reaction, activating the boronic acid component.[11]

-

Solvent System : A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the reaction.[9][11]

Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

-

3-Iodo-1H-indazol-5-amine (1.0 eq)

-

m-Tolylboronic acid (1.2 eq)

-

Pd(dppf)Cl₂ (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

-

Ethyl acetate

-

Brine

Procedure:

-

Vessel Preparation : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-iodo-1H-indazol-5-amine (1.0 eq), m-tolylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

-

Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent Addition : Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The solution should be stirred to create a suspension.

-

Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture. The mixture will typically change color upon addition of the catalyst.

-

Reaction : Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction : Wash the organic layer sequentially with water and then brine. This removes the inorganic base and other water-soluble impurities.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude solid by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure this compound.

Structural Elucidation and Characterization

Rigorous analytical characterization is required to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides unambiguous structural confirmation.[12]

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons : Multiple signals in the δ 6.8-8.0 ppm range, corresponding to the protons on the indazole and tolyl rings.[13] Amine (NH₂) Protons : A broad singlet, typically around δ 4.0-5.5 ppm, which may be exchangeable with D₂O.[12] Indazole NH Proton : A broad singlet at a downfield chemical shift, often > δ 12 ppm. Methyl (CH₃) Protons : A sharp singlet around δ 2.4 ppm. |

| ¹³C NMR | Approximately 12-14 distinct signals are expected in the aromatic region (δ 110-150 ppm), with the methyl carbon signal appearing upfield (around δ 21 ppm).[14] |

| High-Resolution Mass Spectrometry (HRMS) | The measured m/z value for the protonated molecular ion [M+H]⁺ should correspond to the calculated exact mass of C₁₄H₁₄N₃⁺ (224.1233).[15] |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the amine and indazole NH groups (typically in the 3200-3500 cm⁻¹ range) and C-H stretches for the aromatic and methyl groups.[13] |

Visualization of Synthetic and Application Workflows

Experimental Workflow Diagram

The following diagram outlines the logical flow from synthesis to final characterization of the target compound.

Caption: Synthesis and Characterization Workflow.

Role in Drug Discovery: A Kinase Inhibitor Scaffold

This compound is an ideal starting point for building potent and selective kinase inhibitors. The indazole core acts as a hinge-binding motif, while the appended vectors allow for exploration of different pockets of the enzyme.

Caption: Role as a Scaffold in Kinase Inhibitor Design.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile building block.[6]

-

Kinase Inhibitors : The 3-aryl indazole motif is present in numerous approved and investigational kinase inhibitors. The indazole N-H and one of the pyrazole nitrogens often form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The m-tolyl group can be directed into a hydrophobic pocket, while the 5-amino group provides a vector for building out into the solvent-exposed region to enhance potency and selectivity.[16]

-

Structure-Activity Relationship (SAR) Studies : This compound serves as an excellent starting point for SAR studies. By reacting the 5-amino group (e.g., via amide coupling), chemists can systematically introduce a wide variety of substituents to probe the chemical space around the core scaffold, optimizing for target engagement, cellular activity, and pharmacokinetic properties.[6]

-

Broader Therapeutic Potential : Beyond oncology, the indazole scaffold has demonstrated activity in anti-inflammatory, antibacterial, and anti-HIV applications.[1][3][5] The functional handles on this compound allow for its adaptation and exploration in these other therapeutic areas as well.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for drug discovery and development. Its structure is strategically designed to leverage the privileged nature of the indazole scaffold, providing medicinal chemists with a robust and versatile platform for the synthesis of next-generation therapeutics. The reliable synthesis via Suzuki coupling and straightforward characterization make it an accessible and valuable intermediate. As the demand for novel, highly selective kinase inhibitors and other targeted therapies continues to grow, the importance of foundational building blocks like this compound will undoubtedly increase, solidifying its role in the ongoing quest for new medicines.

References

-

Di C, et al. (2018). Pharmacological properties of indazole derivatives: recent developments. PubMed. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

-

Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

Request PDF. (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. Available at: [Link]

-

Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Indazole scaffold: a generalist for marketed and clinical drugs. ResearchGate. Available at: [Link]

-

El Brahmi, N., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules. Available at: [Link]

-

Ali, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. Available at: [Link]

-

Collot, V., et al. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of compound (3). ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). 13 C NMR of indazoles. ResearchGate. Available at: [Link]

-

Reis, F. S., et al. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules. Available at: [Link]

-

Chen, Y., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. Available at: [Link]

-

The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound [myskinrecipes.com]

- 7. 1175793-77-7|this compound|BLD Pharm [bldpharm.com]

- 8. 1176546-64-7|3-(o-Tolyl)-1H-indazol-5-amine|BLDpharm [bldpharm.com]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles | Semantic Scholar [semanticscholar.org]

- 11. m.youtube.com [m.youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(m-Tolyl)-1H-indazol-5-amine: A Core Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(m-tolyl)-1H-indazol-5-amine, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The indazole nucleus is a privileged scaffold known for its interaction with a wide array of biological targets, and the specific substitution pattern of this compound makes it a valuable intermediate in the synthesis of targeted therapeutics, particularly protein kinase inhibitors. This document details the physicochemical properties, outlines a robust synthetic strategy, explores its applications in drug discovery with a focus on kinase inhibition, and provides a detailed, field-proven experimental protocol for evaluating derivatives in a biochemical assay. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole core is a bicyclic aromatic heterocycle that has emerged as a cornerstone in the development of modern therapeutics. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow it to serve as an effective "hinge-binding" fragment in many enzyme active sites, particularly those of protein kinases.[1] Numerous indazole-containing drugs have reached clinical trials and the market, validating the importance of this scaffold.

This compound represents a strategically functionalized indazole derivative. The amine group at the 5-position provides a crucial handle for further chemical modification, such as amide bond formation or participation in cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The m-tolyl group at the 3-position contributes to the molecule's steric and electronic profile, influencing its binding affinity and selectivity for specific biological targets. This compound is primarily utilized as a key intermediate for the synthesis of small molecule kinase inhibitors aimed at treating hyperproliferative diseases like cancer.[2]

Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₃N₃ | |

| Molecular Weight | 223.27 g/mol | , |

| CAS Number | 1175793-77-7 | |

| Appearance | Not specified (typically a solid) | N/A |

| Melting Point | Not publicly available | N/A |

| Solubility | Not publicly available | N/A |

| Storage Conditions | 2-8°C, protect from light, store under inert gas |

Synthesis and Chemical Elaboration

Proposed Synthesis of the Core Scaffold

While a specific, published, step-by-step synthesis for this compound is not available, a scientifically sound and widely adopted method for constructing 3-arylindazoles involves the palladium-catalyzed intramolecular C-H amination of hydrazones.[3] A plausible two-step synthetic route is outlined below.

Step 1: Formation of the N-Tosylhydrazone The synthesis begins with the condensation of m-tolualdehyde with p-toluenesulfonhydrazide in an alcoholic solvent like ethanol. This reaction proceeds readily, often with acid catalysis, to form the corresponding N-tosylhydrazone intermediate.

Step 2: Palladium-Catalyzed Cyclization The key indazole-forming step is the palladium-catalyzed cyclization of the N-tosylhydrazone with a suitably substituted aromatic partner, in this case, 2-fluoro-5-nitroaniline. The palladium catalyst facilitates an intramolecular C-H activation and amination cascade to construct the indazole ring system. Subsequent reduction of the nitro group to an amine yields the final product.

Caption: Plausible synthetic workflow for this compound.

Chemical Elaboration via Cross-Coupling

The true utility of this compound lies in its capacity as a building block. The amine group at the C5 position is a versatile functional handle. For instance, it can be converted to a bromide or iodide via a Sandmeyer reaction, providing a substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl or heteroaryl groups at the 5-position, a common strategy for optimizing the pharmacokinetic and pharmacodynamic properties of kinase inhibitors.[1]

General Protocol for Suzuki-Miyaura Cross-Coupling of a 5-Bromo-Indazole Derivative:

-

To an oven-dried flask, add the 5-bromo-indazole derivative (1.0 eq), the desired arylboronic acid or ester (1.5-2.0 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

-

Purge the flask with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05-0.10 eq).[2][4]

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the C5-arylated indazole.

Application in Drug Discovery: Targeting Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecules that can selectively inhibit specific kinases is a major focus of modern drug discovery. The indazole scaffold is a well-established "hinge-binding" motif that anchors inhibitors into the ATP-binding pocket of many kinases.

Derivatives of this compound are designed to expand from this core structure, with substituents at the 5-position projecting out towards the solvent-exposed region of the ATP pocket. This allows for the fine-tuning of potency and selectivity and the optimization of physicochemical properties like solubility and cell permeability.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocol: Kinase Activity/Inhibition Assay

To evaluate the efficacy of novel compounds derived from this compound, a robust and high-throughput biochemical assay is required. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen® platform, are industry-standard methods for quantifying kinase activity and inhibitor potency (IC₅₀).

Objective: To determine the IC₅₀ value of a test compound (a derivative of this compound) against a specific protein kinase.

Materials:

-

Test Compound (TC): Synthesized indazole derivative, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

-

Kinase: Purified, active enzyme of interest.

-

Substrate: Fluorescein- or GFP-labeled peptide or protein substrate specific to the kinase.

-

Antibody: Terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

-

ATP: Adenosine triphosphate.

-

Assay Buffer: Typically contains HEPES, MgCl₂, EGTA, and a non-ionic detergent like Brij-35.

-

TR-FRET Dilution Buffer: For preparing antibody and stop solutions.

-

Stop Solution: EDTA in TR-FRET dilution buffer to chelate Mg²⁺ and halt the kinase reaction.

-

Microplates: Low-volume, 384-well black plates.

-

Plate Reader: Capable of TR-FRET measurements (e.g., dual-wavelength detection with a time-resolved function).

Methodology:

-

Test Compound Preparation:

-

Perform a serial dilution of the TC stock in 100% DMSO. For a typical 10-point curve, dilute 1:3 starting from a high concentration (e.g., 1 mM).

-

Dilute these DMSO stocks into the kinase assay buffer to create 4X final assay concentrations. This intermediate dilution minimizes the final DMSO concentration in the assay to ≤1%.

-

-

Reaction Setup (10 µL final volume):

-

In a 384-well plate, add 2.5 µL of the 4X TC dilutions. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

-

Add 2.5 µL of a 4X kinase solution (pre-diluted in assay buffer to a concentration determined by prior enzyme titration, typically the EC₈₀).

-

Initiate the kinase reaction by adding 5 µL of a 2X ATP/Substrate mixture (pre-diluted in assay buffer to the Kₘ concentration for ATP and an optimized substrate concentration).

-

-

Incubation:

-

Seal the plate and gently mix on a plate shaker.

-

Incubate at room temperature for a predetermined time (e.g., 60-90 minutes), ensuring the reaction remains in the linear range.

-

-

Detection:

-

Stop the reaction by adding 10 µL of a 2X Stop/Detection mixture containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer.

-

Seal the plate, mix, and incubate at room temperature for 60 minutes to allow for antibody binding.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader. Excite at ~340 nm and measure emission at two wavelengths: ~495 nm (Terbium donor) and ~520 nm (Fluorescein acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET emission ratio (520 nm / 495 nm) for each well.

-

Normalize the data using the 0% and 100% inhibition controls.

-

Plot the percent inhibition versus the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

-

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery. Its strategic design, featuring a modifiable amine handle and a lipophilic aryl substituent on the privileged indazole scaffold, makes it an ideal starting point for the synthesis of targeted therapies. While publicly available characterization data is limited, its utility is demonstrated by its commercial availability and the extensive body of literature on the use of similar indazoles in kinase inhibitor programs. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in the pursuit of novel and potent therapeutic agents.

References

-

Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes Chemical Database. [Link]

-

Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

-

Nikalje, A. P. G., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

-

Lee, S., et al. (2011). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters. [Link]

-

Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 3-(3-methylphenyl)-1H-indazol-5-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-methylphenyl)-1H-indazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry. The indazole core is a well-established pharmacophore, and its derivatives have been extensively explored as potent kinase inhibitors for the treatment of cancer and other diseases.[1][2][3][4][5] This guide details the chemical identity, synthesis, physicochemical properties, and potential therapeutic applications of this specific 3-arylindazole derivative, with a focus on its role in the development of targeted therapies.

Chemical Identity and Physicochemical Properties

The compound, commonly referred to as 3-(m-tolyl)-1H-indazol-5-amine, is systematically named 3-(3-methylphenyl)-1H-indazol-5-amine according to IUPAC nomenclature.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 3-(3-methylphenyl)-1H-indazol-5-amine | |

| Synonyms | This compound | |

| CAS Number | 1175793-77-7 | [6] |

| Molecular Formula | C₁₄H₁₃N₃ | [6] |

| Molecular Weight | 223.28 g/mol | [6] |

| Appearance | Solid (form may vary) | |

| Storage | 2-8°C, protected from light, stored under inert gas | [6] |

Synthesis of 3-(3-methylphenyl)-1H-indazol-5-amine

The synthesis of 3-arylindazoles, including 3-(3-methylphenyl)-1H-indazol-5-amine, is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this transformation.[7][8][9] This approach typically involves the coupling of a halogenated indazole derivative with a corresponding arylboronic acid.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 3-(3-methylphenyl)-1H-indazol-5-amine involves the disconnection of the C3-aryl bond, leading back to a 3-halo-1H-indazol-5-amine intermediate and 3-methylphenylboronic acid. The amino group at the 5-position can be introduced either before or after the coupling reaction.

Caption: Retrosynthetic analysis for 3-(3-methylphenyl)-1H-indazol-5-amine.

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of 3-(3-methylphenyl)-1H-indazol-5-amine based on established methods for Suzuki-Miyaura coupling of indazole derivatives.[7][9] The starting material would be a protected 5-amino-3-iodo-1H-indazole to prevent side reactions involving the amino group.

Step 1: Synthesis of a Protected 5-Amino-3-iodo-1H-indazole

The synthesis would begin with commercially available 1H-indazol-5-amine. This would first be iodinated at the 3-position, followed by protection of the indazole nitrogen (e.g., with a Boc group) to ensure regioselectivity in the subsequent coupling reaction.

Step 2: Suzuki-Miyaura Coupling Reaction

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

Experimental Procedure:

-

Reaction Setup: In a reaction vessel purged with an inert atmosphere (e.g., argon or nitrogen), combine the protected 5-amino-3-iodo-1H-indazole (1 equivalent), 3-methylphenylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.1 equivalents), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Deprotection: The protecting group on the indazole nitrogen is then removed under appropriate conditions (e.g., acid treatment for a Boc group) to yield the final product, 3-(3-methylphenyl)-1H-indazol-5-amine.

-

Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological and Medicinal Chemistry Applications

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as drugs or in clinical development.[1][5] These compounds are particularly prominent as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[2][4][10]

Kinase Inhibition

3-Arylindazoles have been shown to be effective inhibitors of a variety of kinases, including Aurora kinases, Polo-like kinase 4 (PLK4), and tyrosine kinases.[10][11][12] The 3-aryl group often occupies the ATP-binding pocket of the kinase, forming key interactions that lead to potent inhibition. The 5-amino group can serve as a handle for further derivatization to enhance potency, selectivity, and pharmacokinetic properties.

While specific inhibitory data for 3-(3-methylphenyl)-1H-indazol-5-amine is not widely published, its structural similarity to known kinase inhibitors suggests it is a valuable scaffold for the development of novel therapeutics.

Structure-Activity Relationship (SAR) Considerations

For the development of indazole-based kinase inhibitors, the following SAR principles are generally considered:

-

3-Aryl Substituent: The nature and substitution pattern of the aryl group at the 3-position are crucial for determining potency and selectivity.

-

5-Position Substituent: The amino group at the 5-position can be acylated or otherwise modified to interact with solvent-exposed regions of the kinase or to improve physicochemical properties.

-

Indazole N-H: The N-H group of the indazole ring often acts as a hydrogen bond donor, interacting with the hinge region of the kinase active site.

Caption: Key structural features for SAR studies of 3-arylindazole kinase inhibitors.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

To evaluate the inhibitory activity of 3-(3-methylphenyl)-1H-indazol-5-amine against a specific kinase, a standard in vitro kinase assay can be performed.[13][14][15][16]

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylation is quantified, and the inhibition by the test compound is determined.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a stock solution of 3-(3-methylphenyl)-1H-indazol-5-amine in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for testing.

-

Reaction Mixture: In a microplate, combine the kinase enzyme, the specific substrate (peptide or protein), and the kinase assay buffer.

-

Initiation of Reaction: Add the test compound at various concentrations and a mixture of ATP (often radiolabeled [γ-³²P]ATP) and MgCl₂ to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by various methods, such as capturing the phosphorylated substrate on a membrane and measuring radioactivity with a scintillation counter, or by using fluorescence-based detection methods.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO vehicle). Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Conclusion

3-(3-methylphenyl)-1H-indazol-5-amine is a valuable building block in the design and synthesis of novel kinase inhibitors. Its synthesis is accessible through modern palladium-catalyzed cross-coupling methodologies. The indazole core, coupled with the 3-tolyl and 5-amino functionalities, provides a versatile platform for developing potent and selective modulators of kinase activity. Further investigation into the specific biological targets and optimization of the structure are warranted to explore its full therapeutic potential in oncology and other disease areas.

References

-

Hsieh, C.-H., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2020). X‐ray structures of compounds 3 ab and 3 ac. ResearchGate. Available at: [Link]

-

Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. Available at: [Link]

-

Shafi, S., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7354. Available at: [Link]

-

Khan, I., et al. (2022). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15971-15979. Available at: [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Available at: [Link]

-

Rojas-Berríos, D., et al. (2020). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules, 25(18), 4253. Available at: [Link]

-

Martens, S. (2024). In vitro kinase assay. Protocols.io. Available at: [Link]

-

PubChem (2024). 3-methyl-1H-indazol-5-amine. National Center for Biotechnology Information. Available at: [Link]

-

Maccioni, E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4509-4521. Available at: [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. Available at: [Link]

-

Kumar, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1469-1489. Available at: [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115582. Available at: [Link]

-

Kim, D. W., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 13(16), 4352-4355. Available at: [Link]

-

Wang, X., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2947. Available at: [Link]

-

Adriaenssens, E., et al. (2023). (PDF) In vitro kinase assay v1. ResearchGate. Available at: [Link]

-

Harris, P. A., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4762-4767. Available at: [Link]

-

Shirahashi, H., et al. (2019). The discovery of novel 3-aryl-indazole derivatives as peripherally restricted pan-Trk inhibitors for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 29(16), 2136-2141. Available at: [Link]

-

Wang, C., et al. (2013). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

-

Hsieh, C.-H., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. Available at: [Link]

-

Al-Warhi, T., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(11), 3326. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. Available at: [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

K, S. (2020). SYNTHESIS AND STUDY OF 3-METHYL-N-[ARYLYLMETHYLENE]-1H-INDAZOL-5-AMINES FROM 2-HYDROXY-4-AMINO ACETOPHENONE AND THEIR ANTI-MICROBIAL ACTIVITY. ResearchGate. Available at: [Link]

-

MySkinRecipes (2025). This compound. MySkinRecipes. Available at: [Link]

-

PubChem (2024). 1H-Indazol-5-amine. National Center for Biotechnology Information. Available at: [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health. Available at: [Link]

-

Andrews, M., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(18), 7253-7264. Available at: [Link]

-

Schenone, S., et al. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. ResearchGate. Available at: [Link]

-

da Silva, F. C., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 213-218. Available at: [Link]

-

El-Marrouni, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. Scientific Reports, 11(1), 1-11. Available at: [Link]

-

Fang, Z., et al. (2015). Synthesis, biological evaluation of 3-([1][10][17]triazolo[4,3-a]pyridin-3-yl)-4-(indol-3-yl)-maleimides as potent, selective GSK-3β inhibitors and neuroprotective agents. Bioorganic & Medicinal Chemistry, 23(5), 984-993. Available at: [Link]

-

Zhang, M., et al. (2016). (PDF) Halogenations of 3-aryl-1 H -pyrazol-5-amines. ResearchGate. Available at: [Link]

-

Singh, P., et al. (2023). Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. RSC Advances. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. protocols.io [protocols.io]

- 15. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 16. promega.jp [promega.jp]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery of 3-(m-tolyl)-1H-indazol-5-amine: A Cornerstone for Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 3-(m-tolyl)-1H-indazol-5-amine, a pivotal chemical intermediate in the development of potent and selective kinase inhibitors. The guide delves into the strategic rationale behind its molecular design, a detailed, step-by-step synthetic protocol, and its crucial role as a building block for targeted cancer therapeutics, particularly inhibitors of Polo-like kinase 4 (PLK4) and Aurora kinases. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, offering insights into the practical synthesis and application of this important scaffold.

Introduction: The Significance of the Indazole Scaffold in Kinase Inhibition

The indazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to form key interactions with the ATP-binding site of various protein kinases.[1] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the indazole core has been instrumental in the design of numerous clinically successful drugs.

The discovery of this compound emerged from the need for versatile and readily functionalizable building blocks for the synthesis of kinase inhibitors with improved potency and selectivity. The strategic placement of the m-tolyl group at the 3-position and the amine group at the 5-position provides a molecular framework that can be elaborated to target specific kinases involved in cell cycle regulation and tumorigenesis, such as PLK4 and Aurora kinases.[2][3]

Retrosynthetic Analysis and Synthetic Strategy